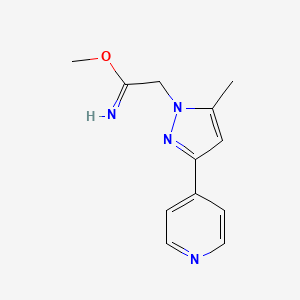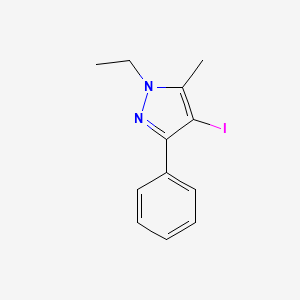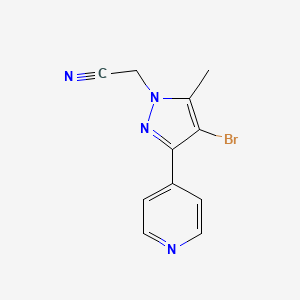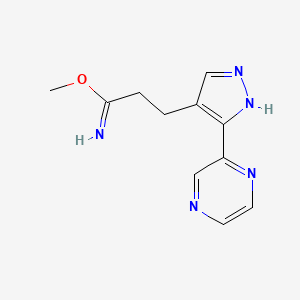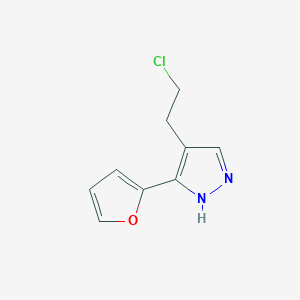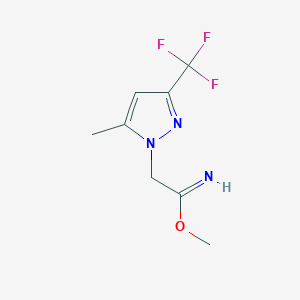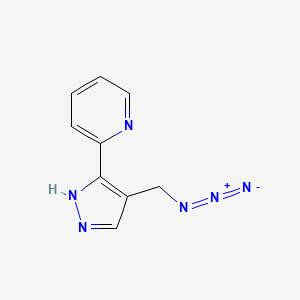![molecular formula C11H20N4O2 B1490311 2-(2-叠氮乙基)-9-甲氧基-6-氧杂-2-氮杂螺[4.5]癸烷 CAS No. 2097944-86-8](/img/structure/B1490311.png)
2-(2-叠氮乙基)-9-甲氧基-6-氧杂-2-氮杂螺[4.5]癸烷
描述
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H20N4O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
μ 鸦片受体激动剂开发
该化合物与一系列已被确定为μ受体激动剂的2,6-二氧杂螺[4.5]癸烷衍生物相关 。这些受体是参与疼痛管理的Gi蛋白偏向性阿片受体。该化合物的衍生物可用于开发靶向这些受体的药物,为治疗疼痛和疼痛相关疾病提供潜在的治疗方法。
抗癌治疗
氮杂螺癸烷结构的衍生物在抗癌研究中显示出希望。 具体而言,它们已对其对各种癌细胞系的疗效进行了研究,包括人肝细胞癌 (HepG-2)、人前列腺腺癌 (PC-3) 和人结直肠癌 (HCT-116) 。该化合物可以作为合成这些衍生物的前体,有助于开发新型抗癌剂。
杂环的合成
有机叠氮化物,例如该化合物中存在的叠氮基团,是合成各种杂环的工具。 这些包括具有一个杂原子的五元环和具有两个杂原子的环,如吡唑、异恶唑、恶唑、噻唑、恶嗪和嘧啶 。该化合物可以作为合成这些杂环的起始原料,这些杂环在药物化学中有广泛的应用。
作用机制
Target of Action
Spiro compounds, which this compound is a type of, are often involved in various biological activities and are found in many natural products .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Spiro compounds often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Spiro compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .
Result of Action
Spiro compounds often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
生化分析
Biochemical Properties
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane plays a significant role in various biochemical reactions, primarily due to its azido group. This functional group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, which are widely used for labeling and tracking biomolecules. The compound interacts with enzymes like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts, facilitating the formation of stable triazole linkages. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can interact with proteins and nucleic acids, allowing for the specific modification and study of these biomolecules in complex biological systems .
Cellular Effects
The effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For instance, it can be used to label and track proteins within cells, providing insights into protein localization and function. Moreover, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane has been shown to affect gene expression by enabling the targeted modification of nucleic acids, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-functionalized molecules in the presence of a CuAAC catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and pathways. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can inhibit or activate enzymes by covalently modifying active sites or regulatory regions, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can vary over time. The compound is generally stable under standard laboratory conditions, but its azido group can undergo degradation when exposed to light or heat. Long-term studies have shown that 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can have sustained effects on cellular function, particularly in in vitro systems where it is used for labeling and tracking biomolecules. Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane in animal models are dose-dependent. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can impact metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins, which can facilitate or hinder its movement within the cell .
Subcellular Localization
The subcellular localization of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus for modifying nucleic acids or to the cytoplasm for interacting with proteins. The precise localization of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can significantly impact its efficacy in biochemical applications, making it essential to understand and control its subcellular distribution .
属性
IUPAC Name |
2-(2-azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-16-10-2-7-17-11(8-10)3-5-15(9-11)6-4-13-14-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKTJYPLLQEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


